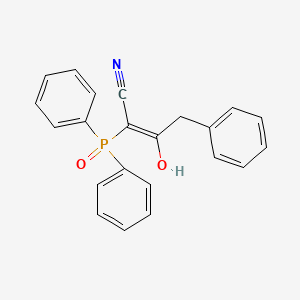
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile, also known as DPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPE is a yellowish powder that is soluble in organic solvents and has a molecular weight of 391.36 g/mol.
Wirkmechanismus
The mechanism of action of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been found to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain. This can have a positive effect on cognitive function and may be useful in the treatment of diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile is also soluble in a variety of organic solvents, which makes it easy to work with in the lab. However, 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile can be expensive to produce, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile. One area of interest is the development of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile-based therapeutics for the treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile, which could provide insights into the development of new drugs for a range of diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile in humans before it can be used as a therapeutic agent.
Synthesemethoden
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-3-hydroxy-4-phenylbutenenitrile with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere of nitrogen or argon. The resulting product is then purified using column chromatography to obtain pure 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile.
Wissenschaftliche Forschungsanwendungen
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and antioxidant properties. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been shown to inhibit the activity of certain enzymes and has been investigated as a potential therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(Z)-2-diphenylphosphoryl-3-hydroxy-4-phenylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c23-17-22(21(24)16-18-10-4-1-5-11-18)26(25,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,24H,16H2/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGZEMMPJWCHOZ-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C(\C#N)/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Diphenyl-phosphinoyl)-3-hydroxy-4-phenyl-but-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302221.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)

![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)
![2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302250.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)

![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)
![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)
![N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)